1-azido-3-fluoropropane
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Overview
Description
1-Azido-3-fluoropropane is a chemical compound with the molecular formula C3H6FN3 and a molecular weight of 103.1 g/mol. It is characterized by the presence of an azido group (N3) and a fluorine atom (F) attached to a three-carbon chain. This compound is relatively stable but can decompose under heat or UV light.
Preparation Methods
1-Azido-3-fluoropropane can be synthesized through the nucleophilic substitution of 3-fluoropropanol with sodium azide in the presence of a catalyst such as copper (I) iodide or dimethylformamide (DMF). The reaction proceeds as follows:
- Conversion of 3-fluoropropanol to 3-fluoropropyl sulfate using sulfuric acid.
- Neutralization of the reaction mixture with sodium bicarbonate.
- Addition of sodium azide to the reaction mixture to form this compound.
- Isolation of this compound by extraction with sodium chloride and water.
Chemical Reactions Analysis
1-Azido-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can react with alcohols, amines, and other nucleophiles to form new compounds.
Click Chemistry: It participates in copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazole rings.
Decomposition: It reacts with water to form hydrofluoric acid (HF) and azide ion (N3-), which can be explosive at high concentrations.
Scientific Research Applications
1-Azido-3-fluoropropane has several applications in scientific research:
Radiolabeling: It is used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through CuAAC.
Pretargeted PET Imaging: It has been investigated for its potential in pretargeted positron emission tomography (PET) imaging.
Synthesis of Heterocycles: It is utilized in the synthesis of various heterocycles, including 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes.
Mechanism of Action
They can participate in click chemistry reactions, such as CuAAC, to form triazole rings.
Comparison with Similar Compounds
1-Azido-3-fluoropropane can be compared with other fluoroalkyl azides, such as:
1-Azido-2-fluoroethane: Used in PET imaging and radiochemistry.
2-Azido-1-fluoropropane: Investigated for its potential as a click imaging agent.
These compounds share similar properties but differ in their specific applications and stability.
Properties
CAS No. |
252736-25-7 |
---|---|
Molecular Formula |
C3H6FN3 |
Molecular Weight |
103.1 |
Purity |
95 |
Origin of Product |
United States |
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